Cas no 1506720-27-9 (3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol)

3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol is a versatile organic compound featuring both an amino and a hydroxyl functional group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structure, incorporating a 4-methylthiazole moiety, enhances its reactivity and potential for derivatization in heterocyclic chemistry. The compound's bifunctional nature allows for selective modifications, facilitating the development of biologically active molecules. It is particularly useful in the synthesis of chiral building blocks and ligands due to its stereogenic center. High purity and stability under standard conditions further contribute to its utility in research and industrial applications.
3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol structure
1506720-27-9 structure
Product Name:3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol
CAS No:1506720-27-9
MF:C7H12N2OS
MW:172.247980117798
CID:5802609
PubChem ID:82598523
Update Time:2025-06-25

3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol
    • 1506720-27-9
    • EN300-1756467
    • Inchi: 1S/C7H12N2OS/c1-5-7(11-4-9-5)6(8)2-3-10/h4,6,10H,2-3,8H2,1H3
    • InChI Key: IFOJIFWOAGPOHQ-UHFFFAOYSA-N
    • SMILES: S1C=NC(C)=C1C(CCO)N

Computed Properties

  • Exact Mass: 172.06703418g/mol
  • Monoisotopic Mass: 172.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 87.4Ų

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3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol Related Literature

Additional information on 3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol

Introduction to 3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol (CAS No. 1506720-27-9)

3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol (CAS No. 1506720-27-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines a propanol backbone with an amino group and a thiazole moiety, making it a versatile intermediate in the development of novel therapeutic agents. The presence of the 4-methyl-1,3-thiazole substituent introduces additional pharmacophoric potential, enabling its exploration in various biological assays and drug discovery programs.

The chemical structure of 3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol can be described as a fused system comprising a hydroxylated amine-functionalized propanediol derivative linked to a heterocyclic thiazole ring. The thiazole core, a well-documented pharmacophore in medicinal chemistry, is known for its role in antimicrobial, antifungal, and anti-inflammatory activities. The incorporation of the 4-methyl substituent at the 1-position of the thiazole ring enhances the compound's metabolic stability and binding affinity to biological targets. This structural motif has been extensively studied for its potential in modulating enzyme activity and receptor interactions.

In recent years, the synthesis and functionalization of 3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol have been explored in several cutting-edge research projects. One notable area of investigation involves its application as a precursor in the development of protease inhibitors. Proteases play a critical role in various pathological processes, including cancer progression and viral infections. The thiazole scaffold, when coupled with an amine-propanol moiety, provides a suitable platform for designing molecules that can selectively inhibit these enzymes. Preliminary studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against certain protease families, suggesting their potential as lead compounds for further optimization.

Another emerging field where 3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol has shown promise is in the realm of immunomodulatory agents. The thiazole ring is known to interact with various immune-related pathways, making it an attractive component for drugs targeting autoimmune diseases or chronic inflammation. Researchers have utilized this compound as a building block to synthesize molecules that can modulate cytokine production and immune cell signaling. Notably, some derivatives have been reported to exhibit significant anti-inflammatory effects in preclinical models without compromising host defense mechanisms. This underscores the therapeutic potential of incorporating thiazole derivatives into drug design strategies.

The synthetic route to 3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol involves multi-step organic transformations that highlight its synthetic versatility. Key steps include the condensation of appropriately substituted thiazole precursors with amino-alcohol intermediates under controlled conditions. Advances in catalytic methods have enabled more efficient and scalable syntheses of this compound, reducing both reaction times and byproduct formation. These improvements are crucial for transitioning laboratory-scale preparations into industrial production, ensuring cost-effective and environmentally sustainable manufacturing processes.

The pharmacological profile of 3-amino-3-(4-methyl-1,3-thiazol-5-y l)propan -1 -ol has been further elucidated through computational modeling and experimental validation. Molecular docking studies have revealed that this compound can interact with multiple protein targets, including kinases and transcription factors involved in cell proliferation and differentiation. The amino group at the propanol position provides a hydrogen bond acceptor site, enhancing binding affinity to polar residues on biological targets. Additionally, the hydroxyl group contributes to solubility and metabolic stability, making it an ideal candidate for oral administration or other routes of delivery.

In conclusion, 3-amino - 3 - ( 4 - methyl - 1 , 3 - thia z ol - 5 - yl ) pro pan - 1 - ol ( CAS No . 1506720 - 27 - 9 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and multifaceted biological activities. Its potential applications in protease inhibition, immuno modulation, and other therapeutic areas make it a valuable asset for drug discovery programs worldwide. As research continues to uncover new derivatives and synthetic pathways, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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